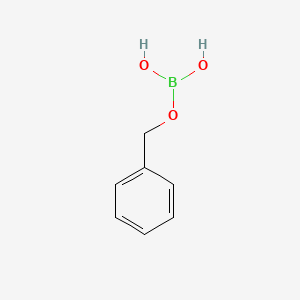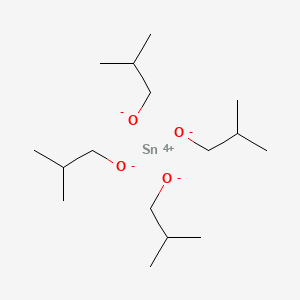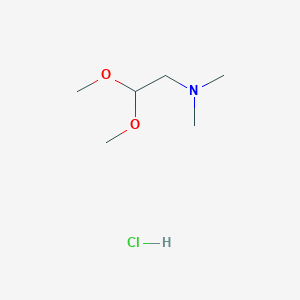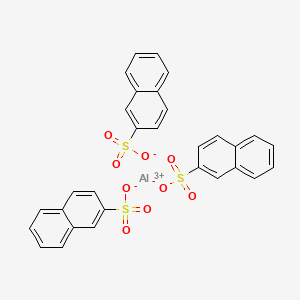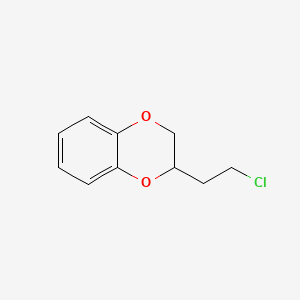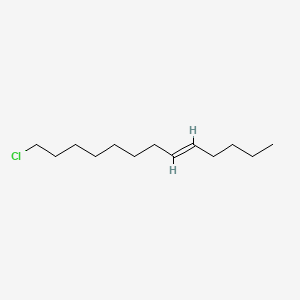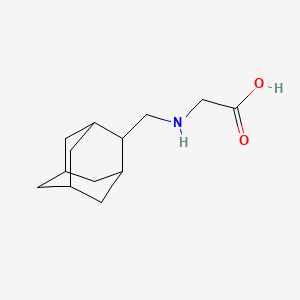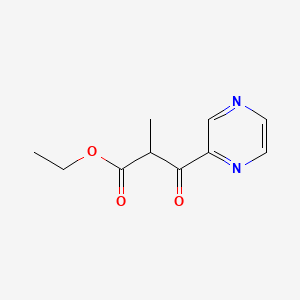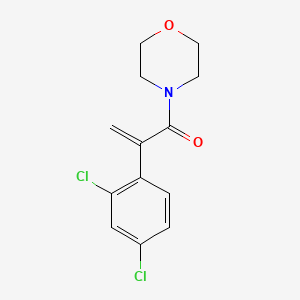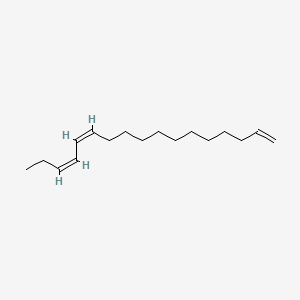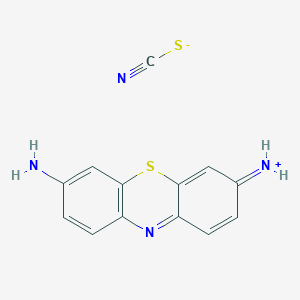
3,7-Diaminophenothiazin-5-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Aplicaciones Científicas De Investigación
3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a dye and a redox indicator in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in staining and imaging applications.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy and as a dye.
Thionine: Similar in structure and used in similar applications, but with different electronic properties.
Azure A: A related compound used in biological staining and imaging.
Uniqueness
3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .
Propiedades
Número CAS |
85168-99-6 |
|---|---|
Fórmula molecular |
C13H10N4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |
InChI |
InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |
Clave InChI |
MRJXHDKSDUHJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


